N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide
Description
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a 4-chlorophenyl group, and an ethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-2-26-16-9-3-13(4-10-16)20(25)22-19-17-11-27-12-18(17)23-24(19)15-7-5-14(21)6-8-15/h3-10H,2,11-12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQMWNTXGXEBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a substitution reaction where a suitable chlorinated precursor is reacted with the thieno[3,4-c]pyrazole intermediate.
Attachment of the Ethoxybenzamide Moiety: This final step involves the coupling of the ethoxybenzamide group to the intermediate compound, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide exhibits antimicrobial activity against various pathogens. Studies have shown its potential effectiveness against:
- Leishmania species : The compound may inhibit the growth of Leishmania parasites by interfering with critical enzymatic pathways.
- Plasmodium species : It has been noted for its potential as an antimalarial agent by disrupting the life cycle of the malaria-causing Plasmodium.
Cancer Research
This compound has shown promise in cancer research. Its ability to inhibit certain cancer cell lines suggests potential applications in oncology. The compound may exert cytotoxic effects through:
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps:
- Formation of Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of 4-Chlorophenyl Group : Achieved through substitution reactions with chlorinated precursors.
- Attachment of Ethoxybenzamide Moiety : Coupling with ethoxybenzamide using reagents like EDCI or DCC.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- A study published in a peer-reviewed journal demonstrated its inhibitory effects on Leishmania species with IC50 values indicating significant potency against these pathogens.
- Another research highlighted its anticancer properties through in vitro assays showing reduced viability in cancer cell lines upon treatment with the compound.
Mechanism of Action
The mechanism by which N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes or receptors that are critical for the survival and proliferation of pathogens, such as Leishmania or Plasmodium species. The compound may inhibit these targets, disrupting essential biological pathways and leading to the death of the pathogens.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-benzamide
- **N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide
Uniqueness
Compared to similar compounds, N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group on the benzamide moiety. This modification can influence the compound’s pharmacokinetic properties, such as solubility and bioavailability, potentially enhancing its efficacy and reducing side effects.
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide is a novel compound with a unique structural configuration that has garnered attention for its potential biological activities. This compound is characterized by a thieno[3,4-c]pyrazole moiety linked to an ethoxybenzamide, which contributes to its diverse pharmacological properties.
Molecular Characteristics
- Molecular Formula : C18H15ClN4O2S
- Molecular Weight : 418.9 g/mol
- CAS Number : 899742-01-9
Biological Activity
Research into the biological activity of this compound indicates significant potential in various therapeutic areas, particularly in oncology and inflammation. Below are key findings from recent studies:
Antitumor Activity
- Mechanism of Action : The compound exhibits antitumor properties by inhibiting specific kinase pathways involved in cancer cell proliferation. In particular, its structural features facilitate interaction with RET kinases, which are implicated in several cancers.
- Case Studies : A study involving derivatives of benzamides demonstrated that compounds with similar structures showed submicromolar activity against various cancer cell lines, suggesting that this compound could exhibit comparable efficacy in clinical settings .
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has been tested against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it possesses significant antibacterial activity, outperforming some standard antibiotics .
- Comparative Studies : In comparative studies with other benzamide derivatives, compounds exhibiting structural similarities have shown promising results against bacterial strains and may serve as lead candidates for further development .
Structure-Activity Relationship (SAR)
The unique combination of the thieno[3,4-c]pyrazole structure and the ethoxybenzamide moiety plays a crucial role in determining the biological activity of this compound. The following table summarizes the structure-activity relationships observed:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Chlorophenyl)benzamide | Contains a chlorophenyl group | Antimicrobial activity |
| N-(2-Hydroxybenzamide) | Hydroxyl group instead of ethoxy | Anti-inflammatory properties |
| N-(Pyridin-4-ylmethyl)benzamide | Pyridine moiety | VEGFR inhibition |
Pharmacokinetics and ADMET Properties
In addition to its biological activity, the pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are critical for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable lipophilicity and moderate cytotoxicity against non-target cells, indicating a need for further investigation into its safety profile .
Q & A
Q. What are the common synthetic routes for N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide, and what reaction conditions are critical for optimizing yield?
Answer: The synthesis typically involves multi-step reactions starting from precursors like 4-chlorobenzoic acid and thiosemicarbazide. Key steps include:
- Cyclocondensation of thiophene derivatives with hydrazine analogs to form the thieno[3,4-c]pyrazole core.
- Amide coupling using reagents like DCC (dicyclohexylcarbodiimide) or HATU to attach the 4-ethoxybenzamide moiety.
Critical conditions include refluxing in ethanol or DMF (110–120°C), catalytic acid/base (e.g., glacial acetic acid), and reaction time optimization (4–12 hours) to minimize by-products . Microwave-assisted synthesis can reduce reaction times by 50–70% compared to traditional methods .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and core structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can computational tools like AutoDock and Multiwfn predict biological activity and electronic properties?
Answer:
- AutoDock4 : Performs molecular docking to predict binding affinities with target proteins (e.g., enzymes or receptors). Flexible sidechain docking is critical for simulating ligand-receptor interactions .
- Multiwfn : Analyzes electron density, electrostatic potential, and orbital composition to predict reactivity and binding sites. For example, regions with high electron localization (ELF > 0.8) may indicate nucleophilic attack sites .
- Validation : Compare computational results with experimental crystallographic data (e.g., SHELX-refined structures) to resolve discrepancies .
Q. What strategies resolve contradictions between crystallographic data and computational structural models?
Answer:
- Refinement with SHELXL : Use high-resolution crystallographic data to optimize bond lengths and angles. Discrepancies >0.05 Å may indicate model overfitting .
- Topology Analysis : Apply Multiwfn to compare computed electron density maps with X-ray diffraction data. Mismatches in bond critical points (BCPs) suggest errors in computational parameters .
- Hybrid QM/MM Methods : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to refine docking poses .
Q. How does microwave-assisted synthesis improve efficiency compared to traditional methods?
Answer:
- Reduced Reaction Time : Microwave irradiation accelerates reactions (e.g., 2 hours vs. 6 hours for cyclocondensation) by enhancing molecular collision frequency .
- Higher Yields : Reports show 15–20% yield improvement due to reduced side reactions (e.g., hydrolysis of sensitive groups) .
- Energy Efficiency : Lower solvent volumes and shorter heating cycles reduce energy consumption by ~40% .
Q. What are best practices for analyzing compound stability under varying pH and temperature?
Answer:
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. A >5% impurity increase indicates instability .
- pH-Dependent Studies : Dissolve in buffers (pH 1–12) and measure UV-Vis absorbance shifts. A hypsochromic shift >10 nm suggests protonation/deprotonation affecting chromophores .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to guide storage conditions (e.g., refrigeration if Td < 100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
